molecular formula C8H11N3O B1194809 N-(2-Aminoethyl)nicotinamide CAS No. 939-53-7

N-(2-Aminoethyl)nicotinamide

Cat. No.: B1194809
CAS No.: 939-53-7
M. Wt: 165.19 g/mol
InChI Key: RTIXFTKDETURTM-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)nicotinamide, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)pyridine-3-carboxamide
Source PubChem
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InChI

InChI=1S/C8H11N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIXFTKDETURTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239865
Record name SG 1842
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-53-7
Record name SG 1842
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Record name SG 1842
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Record name N-(2-aminoethyl)pyridine-3-carboxamide
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Contextualization Within Nicotinamide Analog Research

N-(2-Aminoethyl)nicotinamide is a member of the broad class of nicotinamide (B372718) analogs, which are compounds structurally related to nicotinamide (a form of vitamin B3). Nicotinamide itself is a crucial component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for numerous metabolic and cellular signaling pathways. ontosight.airesearchgate.net

Research into nicotinamide analogs is driven by the desire to modulate the activity of enzymes that utilize NAD(P) and to explore novel therapeutic interventions for a variety of conditions. Scientists synthesize derivatives of nicotinamide to investigate how structural modifications influence their biological effects. scholarsresearchlibrary.com These modifications can alter the compound's ability to interact with biological targets, potentially leading to new treatments for diseases. scholarsresearchlibrary.com The study of N-substituted nicotinamide derivatives, such as this compound, is a significant area of this research, with investigations into their potential as antifungal agents, and in cancer research. ontosight.ainih.gov

Conceptual Frameworks for Investigating N Substituted Nicotinamide Derivatives

The investigation of N-substituted nicotinamide (B372718) derivatives is guided by established principles of medicinal chemistry and chemical biology. The primary conceptual framework is structure-activity relationship (SAR) studies. SAR explores how the chemical structure of a molecule relates to its biological activity. By systematically altering the substituent at the amide nitrogen of the nicotinamide core, researchers can deduce which chemical features are essential for a desired biological effect.

Another key concept is the "active substructure splicing" method. This involves combining known active chemical fragments (substructures) to create new hybrid molecules with potentially enhanced or novel activities. mdpi.com In the case of N-(2-Aminoethyl)nicotinamide, the nicotinamide moiety is a well-established pharmacophore, and the aminoethyl group is introduced to probe specific interactions with biological targets.

Furthermore, the design of these derivatives often considers their potential to act as inhibitors or modulators of enzymes involved in NAD+ metabolism, such as nicotinamide N-methyltransferase (NNMT). nih.gov By creating analogs that mimic the natural substrate, researchers can develop potent and selective inhibitors. nih.gov

Significance of the Aminoethyl Moiety in Compound Design

Conventional and Novel Synthetic Routes to this compound

The creation of this compound primarily relies on established chemical reactions, with amidation being a key process. These methods are constantly being refined to improve efficiency, yield, and safety.

Amidation Reactions for Primary Synthesis

The most direct and common method for synthesizing this compound is through the amidation of a nicotinic acid derivative with ethylenediamine. This reaction forms the characteristic amide bond that links the nicotinoyl group to the aminoethyl moiety. Various activating agents can be employed to facilitate this coupling, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of N-hydroxysuccinimide (HOBt). nih.gov The reaction of an ester with an amine can also yield an amide, though this often requires more forceful conditions like high heat and a high concentration of the amine. georgiasouthern.edu

Alternative approaches involve the use of acyl halides, such as nicotinoyl chloride, which readily react with primary and secondary amines to form amides. georgiasouthern.edu Furthermore, oxidative amidation presents another pathway where aldehydes can be converted into amides in a one-pot reaction, often utilizing photocatalysts. organic-chemistry.org

Table 1: Comparison of Amidation Reagents for this compound Synthesis

Reagent SystemReaction ConditionsAdvantagesDisadvantages
EDC/HOBt/DMAPRoom temperature, various solvents (e.g., CH3CN)High yields, mild conditionsPotential for side reactions
Acyl HalidesOften requires a base to neutralize HCl byproductHigh reactivityCan be sensitive to moisture
Ester AminolysisHigh temperaturesSimple reagentsHarsh conditions, potential for side products
Oxidative AmidationPhotocatalyst, visible light, room temperatureMild, environmentally friendlyMay require specific catalysts and oxidants

Precursor-Based Synthesis Strategies

An alternative to direct amidation involves the synthesis and subsequent modification of precursor molecules. One such precursor is N-(2-hydroxyethyl)nicotinamide. This compound can be synthesized and then the hydroxyl group can be converted to an amino group through various chemical transformations. For instance, the hydroxyl group can be activated and then displaced by an azide, followed by reduction to the primary amine. This multi-step approach allows for greater control over the synthesis and purification of intermediates.

Another strategy involves starting with nicotinamide itself and attaching the ethylamine (B1201723) side chain. nih.gov This can be achieved through reactions that functionalize the pyridine (B92270) ring, although this is a less common approach for synthesizing the parent this compound.

Synthesis of this compound-Based Derivatives and Scaffolds

The true value of this compound in medicinal chemistry lies in its capacity to be readily derivatized. The terminal amino group and the nicotinamide pyridine ring are the primary sites for modification, allowing for the creation of a vast library of compounds.

Derivatization at the Terminal Amino Group of the Ethyl Moiety

The terminal primary amino group of the ethyl moiety is a key handle for derivatization. It can undergo a wide array of chemical reactions to introduce new functional groups and build more complex molecular architectures.

Common derivatization strategies include:

Acylation: Reaction with various acyl chlorides or activated carboxylic acids to form a diverse range of amides.

Alkylation: Introduction of alkyl groups through reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. dtu.dk

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to yield urea or thiourea derivatives, respectively. nih.gov

These modifications can significantly alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity.

Table 2: Examples of Derivatization Reactions at the Terminal Amino Group

Reaction TypeReagent ExampleResulting Functional Group
AcylationBenzoyl chlorideN-Benzoylaminoethyl
AlkylationMethyl iodideN-Methylaminoethyl
Reductive AminationAcetoneN-Isopropylaminoethyl
Urea FormationPhenyl isocyanateN-Phenylurea

Modifications and Substitutions on the Nicotinamide Pyridine Ring

The nicotinamide pyridine ring offers another avenue for structural diversification. While derivatization at this site is generally more challenging than at the terminal amino group, various methods have been developed to introduce substituents onto the ring. nih.govresearchgate.net These modifications can influence the electronic properties of the nicotinamide core and its interaction with biological targets.

Strategies for pyridine ring modification include:

Electrophilic Aromatic Substitution: Introduction of substituents like nitro or halogen groups, although the pyridine ring is generally deactivated towards electrophilic attack.

Nucleophilic Aromatic Substitution: Reaction with nucleophiles, particularly on activated pyridine rings (e.g., those bearing a good leaving group).

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Suzuki or Buchwald-Hartwig couplings can be used to form carbon-carbon or carbon-nitrogen bonds at specific positions on the pyridine ring.

These modifications can lead to the development of analogs with altered biological profiles. For instance, the introduction of different substituents on the pyridine ring of nicotinamide analogs has been explored in the development of various therapeutic agents.

Preparation of Related Compounds with Extended Aminoethyl Linkages

The length of the linker between the nicotinamide core and the terminal amino group can also be varied to explore the structure-activity relationship. Analogs with extended aminoalkyl chains, such as N-(3-aminopropyl)nicotinamide or N-(4-aminobutyl)nicotinamide, can be synthesized using similar amidation strategies. These syntheses would involve the use of the corresponding diamines (e.g., 1,3-diaminopropane (B46017) or 1,4-diaminobutane) in the initial coupling reaction with a nicotinic acid derivative. The synthesis of a series of analogs and oligomers of N-(2-aminoethyl)glycine has been described, indicating the feasibility of creating related structures with different linker lengths and compositions. nih.gov

Biomimetic and Enzymatic Synthesis Approaches for Nicotinamide Analogs

The development of synthetic routes to nicotinamide analogs is a burgeoning area of research, driven by the desire for more stable, cost-effective, and functionally diverse alternatives to natural nicotinamide coenzymes like NAD(P)H. nih.govtudelft.nl Biomimetic and enzymatic approaches have emerged as powerful strategies, offering high selectivity and milder reaction conditions compared to traditional chemical methods. frontiersin.org These methodologies often draw inspiration from natural biosynthetic pathways, employing enzymes or synthetic catalysts that mimic enzymatic functions to construct complex nicotinamide derivatives.

Enzymatic synthesis leverages the inherent catalytic efficiency and specificity of enzymes to produce nicotinamide analogs. beilstein-journals.org A common strategy involves the use of enzymes from the NAD+ salvage pathway. nih.gov For instance, enzymes like nicotinamide riboside kinases (NRKs) and NMN adenylyl transferases (NMNAT) are utilized to build nicotinamide analogs. nih.govacs.orgbiorxiv.org One notable example is the synthesis of the NAD+ analog vacor adenine (B156593) dinucleotide (VAD) from the nicotinamide analog vacor. This transformation is catalyzed by ADP ribosyl cyclase, which facilitates a base-exchange reaction, swapping the nicotinamide group of NAD+ with vacor. nih.gov Similarly, nicotinamide riboside (NR+) and its analogs can be prepared enzymatically from nicotinamide mononucleotide (NMN) using 5'-nucleotidases. beilstein-journals.org

Recent advancements have focused on improving the efficiency of these enzymatic syntheses. For example, the addition of inorganic pyrophosphatase (PPase) to reactions involving NMN adenylyl transferases has been shown to significantly increase the yield of NAD+ and its labeled analogs, reaching up to 98%. acs.orgbiorxiv.orgbiorxiv.org This high-yield enzymatic approach is versatile and can be adapted for a wide range of labeled NAD+ derivatives. biorxiv.orgbiorxiv.org

Biomimetic synthesis, on the other hand, involves the design and use of small molecule catalysts that mimic the function of enzymes. nih.gov This approach has led to the development of nicotinamide cofactor biomimetics (NCBs), also referred to as mNADHs, which are structurally simpler and often more stable than their natural counterparts. nih.govacs.orgresearchgate.net These synthetic analogs typically replace the complex adenosine (B11128) dinucleotide moiety of NAD(P)H with a simpler chemical group while retaining the redox-active nicotinamide core responsible for hydride transfer. researchgate.net

The synthesis of these biomimetics has been extensively explored, leading to a variety of mNADH analogs. nih.govuva.nl These biomimetics have shown great promise in redox biocatalysis, particularly in conjunction with ene reductases (ERs) from the Old Yellow Enzyme family. nih.govtudelft.nl In some cases, these synthetic biomimetics have been shown to outperform the natural coenzymes in ER-catalyzed reactions. nih.gov The design of these NCBs often considers factors like the linker length between the nicotinamide and another functional group, as well as the electronic effects of substituents on the aromatic rings. acs.org

The following table summarizes key research findings on the enzymatic and biomimetic synthesis of nicotinamide analogs, highlighting the enzymes or biomimetics used, the synthesized analog, and the reported yield or key findings.

Catalyst/BiomimeticSynthesized Analog/ProductKey Research Finding/Yield
Aplysia californica ADP ribosyl cyclaseVacor Adenine Dinucleotide (VAD)Efficiently generated through a base-exchange reaction with NAD+. nih.gov
Nicotinamide Riboside Kinases (NRKs)Vacor Mononucleotide (VMN)Quantitative and very efficient conversion from Vacor Riboside (VR). nih.gov
NMN Adenylyl Transferases (NMNAT) with PPase32P-NAD+Improved enzymatic synthesis with a high yield of 98% ± 1%. acs.orgbiorxiv.org
5'-nucleotidaseNicotinamide Riboside (NR+)Prepared by treating NMN with the enzyme, followed by purification. beilstein-journals.org
Nicotinamide Coenzyme Biomimetics (mNADHs)Reduced α,β-unsaturated carbonylsSuccessfully replaced natural NAD(P)H in ene reductase (ER)-catalyzed reactions. nih.gov

Engagement with Nicotinamide Adenine Dinucleotide (NAD+) Metabolic Pathways

Nicotinamide and its derivatives are fundamental to cellular metabolism, primarily serving as precursors for the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). ontosight.ai NAD+ is a critical player in numerous biological functions, including redox reactions, cellular signaling, and DNA repair. The potential for this compound to influence these pathways is logically assumed due to its nicotinamide core, but specific studies are wanting.

Influence on NAD+ Biosynthesis and Salvage Pathways

Currently, there is no direct scientific evidence detailing how this compound specifically influences the intricate pathways of NAD+ biosynthesis. The primary routes for NAD+ production in mammals are the de novo pathway, starting from tryptophan, and the salvage pathway, which recycles nicotinamide and other precursors. While it is plausible that this compound could be processed within the salvage pathway, experimental data confirming its conversion to NAD+ or its intermediates are not available in the public domain. The addition of an aminoethyl group to the nicotinamide structure may alter its recognition and processing by the enzymes of the salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), but this remains a topic for future investigation.

Regulation of NAD+-Dependent Enzymes (e.g., Sirtuins, Poly(ADP-ribose) polymerases (PARPs))

Sirtuins and PARPs are two major families of enzymes that utilize NAD+ as a substrate to carry out their functions in processes like gene silencing, DNA repair, and inflammation. The parent compound, nicotinamide, is a known inhibitor of both sirtuins and PARPs. However, the regulatory effect of this compound on these enzymes has not been specifically documented. The structural modification in the form of the aminoethyl group could potentially alter its binding affinity and regulatory impact on sirtuins and PARPs compared to nicotinamide, but without dedicated enzymatic assays, any claims would be purely speculative.

Impact on Cellular Energy Metabolism and ATP Production

NAD+ is central to cellular energy production, acting as a key electron carrier in glycolysis and oxidative phosphorylation, the primary processes for ATP generation. Given the hypothesized role of this compound as an NAD+ precursor, it could theoretically influence cellular ATP levels. However, there are no published studies that have directly measured the impact of this compound on cellular bioenergetics, including ATP production rates or mitochondrial respiration.

Modulation of Oxidative Stress Pathways

The structural resemblance of this compound to nicotinamide suggests a potential role in mitigating oxidative stress. ontosight.ai Nicotinamide is known to protect cells from oxidative damage, and it is anticipated that its derivatives might share similar properties.

Hydrogen Peroxide (H2O2) Donor Activity and Generation Mechanisms

The concept of this compound acting as a hydrogen peroxide donor or influencing its generation is not supported by current scientific literature. The chemical structure does not inherently suggest a mechanism for direct H2O2 donation. While metabolic alterations induced by the compound could indirectly affect cellular redox balance and H2O2 levels, no studies have explored this possibility.

Interactions with Reactive Oxygen Species (ROS) Management Systems

Reactive oxygen species (ROS) are byproducts of cellular metabolism that can cause damage if not properly managed by the cell's antioxidant systems. Nicotinamide has been shown to bolster these defenses. It is conceivable that this compound could interact with ROS management systems, potentially by influencing the expression or activity of antioxidant enzymes. Nevertheless, there is a clear absence of experimental data to substantiate this hypothesis. Research on its effects on key antioxidant enzymes like superoxide (B77818) dismutase, catalase, or glutathione (B108866) peroxidase is needed to clarify its role in this area.

Mechanisms of Nucleic Acid Interaction and Fragmentation

The interaction of this compound with nucleic acids is a critical area of research, shedding light on its potential biological activities. The nicotinamide moiety, a derivative of vitamin B3, is a well-established precursor for nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for numerous cellular functions, including DNA repair and stability. nih.govnih.govmdpi.com The introduction of a 2-aminoethyl group to the nicotinamide structure can influence its binding affinity and interaction with the negatively charged phosphate (B84403) backbone of DNA and RNA.

Activation of Supramolecular Complexes for Nucleic Acid Degradation

While direct evidence for this compound forming supramolecular complexes for nucleic acid degradation is limited, the foundational chemistry of nicotinamide and its derivatives suggests a potential role. Nicotinamide-based compounds can be incorporated into larger molecular assemblies, sometimes involving metal ions, which can interact with nucleic acids. researchgate.net These complexes can possess catalytic activities, leading to the cleavage of phosphodiester bonds and subsequent degradation of DNA and RNA. The positive charge of the aminoethyl group at physiological pH could enhance the electrostatic attraction to the nucleic acid backbone, potentially positioning the complex for efficient catalysis.

Research on related nicotinamide derivatives, such as N6-(2-aminoethyl)-nicotinamide adenine dinucleotide, demonstrates the principle of tethering functional groups to the nicotinamide core to modulate interactions with biomolecules. nih.gov It is plausible that this compound could self-assemble or be a component of larger designed complexes that target and degrade specific nucleic acid sequences, a concept explored in the development of synthetic nucleases.

Influence on DNA Repair Processes and Genomic Stability

The role of nicotinamide in DNA repair and the maintenance of genomic stability is well-documented. nih.govnih.govmdpi.com As a precursor to NAD+, it is essential for the activity of poly(ADP-ribose) polymerases (PARPs), a family of enzymes that play a crucial role in detecting and signaling DNA strand breaks. nih.gov When DNA damage occurs, PARP-1 is activated and utilizes NAD+ to synthesize poly(ADP-ribose) chains on itself and other nuclear proteins, a process that recruits DNA repair machinery to the site of damage. nih.gov

By supplying the substrate for NAD+ synthesis, this compound is expected to support these PARP-mediated DNA repair pathways. A sufficient supply of NAD+ is critical for maintaining genomic stability, and its depletion can lead to impaired DNA repair and increased susceptibility to DNA damaging agents. nih.govmdpi.com Studies on nicotinamide have shown that its supplementation can enhance the repair of DNA damage induced by various genotoxic agents. nih.gov The ethylamine substitution in this compound may alter its transport into cells and its metabolism to NAD+, thereby influencing the efficiency of DNA repair processes.

Research Finding on Nicotinamide's Role in DNA RepairImplication for this compound
Nicotinamide increases intracellular NAD+ levels, enhancing the repair of DNA damage. nih.govThis compound, as a nicotinamide derivative, is likely to serve as a precursor for NAD+, thereby supporting DNA repair mechanisms.
PARP-1, dependent on NAD+, is crucial for base excision repair and single-strand break repair. nih.govThe compound could indirectly promote the activity of PARP-1 by contributing to the cellular NAD+ pool.
NAD+ depletion is associated with increased genomic instability. mdpi.comSupplementation with this compound might help maintain genomic stability by preventing NAD+ depletion.

Cellular Signaling Pathway Interventions (e.g., NF-κB, Kinase Cascades)

This compound has the potential to intervene in key cellular signaling pathways, largely attributable to the known functions of its nicotinamide core. These pathways are central to cellular responses to stress, inflammation, and proliferation.

NF-κB Signaling

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. mdpi.comnih.gov The activation of NF-κB is a complex process, and its dysregulation is implicated in numerous inflammatory diseases and cancers. nih.gov Research has shown that nicotinamide can modulate NF-κB signaling. mdpi.com A patent for N-substituted nicotinamides suggests that they can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine whose expression is regulated by NF-κB. epo.org This inhibition is consistent with an inhibitory effect on the NF-κB pathway. epo.org

Given that this compound is an N-substituted nicotinamide, it is plausible that it shares this inhibitory activity on the NF-κB pathway. The aminoethyl group could influence the compound's interaction with components of the NF-κB signaling cascade or its upstream regulators.

Kinase Cascades

Kinase cascades are fundamental signaling pathways that control a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The mitogen-activated protein kinase (MAPK) pathways are among the most well-studied kinase cascades. Studies on nicotinamide have demonstrated its ability to modulate these pathways. For instance, nicotinamide has been shown to prevent the downregulation of the Raf-MEK-ERK signaling cascade in the context of brain ischemic injury, suggesting a neuroprotective effect. nih.gov

Furthermore, nicotinamide riboside kinase-2 (NRK-2), an enzyme involved in an alternative NAD+ salvage pathway, has been shown to inhibit the JNK pathway, another branch of the MAPK cascade. biorxiv.org As this compound can influence cellular NAD+ levels, it may indirectly affect the activity of NAD+-dependent enzymes that cross-talk with kinase cascades. The specific impact of the 2-aminoethyl substitution on these interactions remains an area for further investigation.

Signaling PathwayEffect of Nicotinamide/DerivativesPotential Role of this compound
NF-κB Pathway N-substituted nicotinamides can inhibit TNF-α production, suggesting NF-κB inhibition. epo.orgMay act as an inhibitor of the NF-κB pathway, potentially reducing inflammatory responses.
Raf-MEK-ERK Cascade Nicotinamide prevents the downregulation of this pathway in ischemic injury. nih.govCould exhibit protective effects in certain cellular stress conditions by modulating this kinase cascade.
JNK Pathway Nicotinamide riboside kinase-2 (NRK-2) inhibits the JNK pathway. biorxiv.orgMay indirectly influence the JNK pathway through its effects on NAD+ metabolism and NRK activity.

Enzymatic and Protein Binding Studies of N 2 Aminoethyl Nicotinamide

Binding Kinetics and Thermodynamics with Horseradish Peroxidase (HRP)

Currently, there is a lack of publicly available scientific literature detailing the specific binding kinetics and thermodynamics of N-(2-Aminoethyl)nicotinamide with Horseradish Peroxidase (HRP). HRP is a well-known enzyme that utilizes a heme cofactor and hydrogen peroxide to oxidize a wide range of substrates. nih.govsigmaaldrich.com The catalytic cycle involves the formation of high-valent iron-oxo species known as Compound I and Compound II. nih.gov

Inhibitors of HRP often act as electron donors, reducing these intermediates back to the enzyme's native state. For instance, EDTA has been shown to inhibit HRP-catalyzed reactions by acting as an electron donor, competing with substrates for the same binding site. nih.gov Kinetic studies of such interactions typically determine inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive). While detailed thermodynamic parameters (ΔG, ΔH, ΔS) for the binding of this compound to HRP are not available, such studies would be crucial to fully characterize the affinity and the nature of the intermolecular forces driving the interaction.

Function as a Cofactor in Enzymatic Assays

This compound is structurally related to nicotinamide (B372718), a core component of the essential redox cofactor Nicotinamide Adenine (B156593) Dinucleotide (NAD⁺). mdpi.com Synthetic analogues of natural cofactors, often called biomimetics, are of great interest in biocatalysis due to their potential for lower cost, enhanced stability, and tunable reactivity. nih.gov

A key derivative, N⁶-(2-aminoethyl)-NAD⁺ , which incorporates the this compound structure, has been synthesized and studied for its coenzymatic properties. caymanchem.comencyclopedia.pub This derivative has proven useful in various enzymatic applications:

Affinity Chromatography: N⁶-(2-aminoethyl)-NAD⁺ has been successfully immobilized on matrices like Sepharose and dextran. These affinity media are used for the purification of NAD⁺-dependent enzymes, which bind to the immobilized cofactor. caymanchem.com

Enzymatic Biosensors: The derivative has been used to construct biosensors. For example, it was conjugated to silylated chips to create an integrated, enzyme-functionalized field-effect transistor (ENFET) system for detecting lactate. caymanchem.com

These applications demonstrate that the N-(2-aminoethyl) group provides a functional handle for tethering the cofactor to surfaces or polymers without abolishing its ability to be recognized and utilized by enzymes. mdpi.com While many synthetic nicotinamide cofactors show poor activity with certain enzyme classes like alcohol dehydrogenases, they can be highly effective with others, such as ene-reductases. mdpi.com

Investigations into Synthetic Peroxidase-like Catalysis and Biomimetic Properties

The development of synthetic molecules that mimic the function of natural enzymes is a major goal in chemistry. Nicotinamide cofactor biomimetics (NCBs) are designed to replicate the hydride transfer capabilities of NAD(P)H in synthetic systems. nih.govnih.gov The primary motivations for developing these biomimetics are to overcome the high cost and relative instability of their natural counterparts, which can be a bottleneck for industrial-scale biocatalytic processes. acs.orgchemrxiv.org

NCBs are typically simple pyridine (B92270) derivatives that can be chemically synthesized and modified to fine-tune their electrochemical properties. nih.gov While direct studies of this compound in synthetic peroxidase-like catalysis are not prominent, the general principles of NCB design are applicable. These biomimetics can be paired with artificial metalloenzymes or photocatalytic systems to drive redox reactions. acs.org For instance, research has focused on coupling photocatalysis with redox biocatalysis to mimic natural photosynthesis, using visible light to regenerate the reduced form of enzyme cofactors. researchgate.net The challenge remains in creating efficient recycling systems for these artificial cofactors to enable their use in continuous chemical processes. acs.org

Target Identification and Inhibition Profiling against Protein Kinases (e.g., VEGFR-2, ERK-2, Abl-1)

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer, making them prime drug targets. google.com Nicotinamide and its derivatives have been explored as scaffolds for designing potent and selective kinase inhibitors. nih.govacs.org

A study identified a derivative based on an N-(2-aminoethyl)piperidine-4-carboxamide scaffold as a promising multikinase inhibitor. nih.gov The compound, N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide (NEPT, 6a) , and its derivatives were synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Extracellular signal-Regulated Kinase-2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1) kinases. nih.gov These kinases are known drug targets whose crosstalk is well-established in cancer. nih.gov A representative derivative, compound 6b , showed significant anti-proliferative activity against cancer cell lines. nih.gov

Table 1: Inhibitory Activity of Nicotinamide Derivative 6b

Cell Line Target Kinases IC₅₀ (µM) Reference
HepG2 (Human Liver Cancer) VEGFR-2, ERK-2, Abl-1 11.3 nih.gov
K562 (Human Myelogenous Leukemia) Hyperactive Multikinases 4.5 nih.gov

Molecular docking studies suggested that the biological activity of these compounds stems from the collaborative inhibition of VEGFR-2, ERK-2, and Abl-1. nih.gov Further research has shown that modifying the core structure of known kinase inhibitors, like ponatinib, with a nicotinamide moiety can alter the kinase selectivity profile, demonstrating the utility of this chemical group in drug design. acs.org

Studies on Nicotinamide N-methyltransferase (NNMT) Inhibition and Methylation Cycles

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor. acs.orgchemrxiv.org Overexpression of NNMT is linked to various diseases, including cancer, diabetes, and obesity, making it an attractive therapeutic target. acs.orgrsc.org Consequently, there is significant interest in developing small-molecule inhibitors of NNMT.

Most NNMT inhibitors developed to date are designed to mimic one or both of the substrates, nicotinamide and SAM. acs.orgchemrxiv.org Research has produced highly potent inhibitors with activity in the nanomolar range.

Table 2: Examples of NNMT Inhibitors and their Potency

Inhibitor Type IC₅₀ Reference
NNMTi Small Molecule 1.2 µM medchemexpress.com
para-cyano substituted styrene-based inhibitor 17u Small Molecule 3.7 nM universiteitleiden.nl
Macrocyclic Peptide 1 Peptide ~5 µM chemrxiv.org
Macrocyclic Peptide (most potent) Peptide 229 nM chemrxiv.orgrsc.org

Interestingly, some macrocyclic peptide inhibitors have been identified that act allosterically. chemrxiv.orgrsc.org Substrate competition experiments revealed that these peptides are noncompetitive with both SAM and nicotinamide, suggesting they bind to a site other than the active site to exert their inhibitory effect. chemrxiv.org The development of such inhibitors provides valuable chemical tools for studying the biological roles of NNMT and serves as a foundation for new therapeutic agents. acs.org

Interaction with Sodium-Calcium Exchanger (NCX) Systems via Derivatives

The sodium-calcium exchanger (NCX) is a membrane protein crucial for regulating intracellular calcium levels, particularly in excitable cells like those in the heart. tocris.comwikipedia.org It typically extrudes one Ca²⁺ ion in exchange for the entry of three Na⁺ ions. wikipedia.org Inhibition of NCX is a therapeutic strategy for conditions associated with calcium overload, such as cardiac ischemia-reperfusion injury and heart failure. nih.gov

Research into NCX inhibitors has led to the design and synthesis of nicotinamide derivatives. One study focused on a series of N-(2-aminopyridin-4-ylmethyl)nicotinamide derivatives . nih.gov Through structural modifications, a novel and potent NCX inhibitor, compound 23h , was discovered. This compound demonstrated significant inhibitory activity against the reverse mode of NCX.

Table 3: Inhibitory Activity of Nicotinamide Derivative against NCX

Compound Target IC₅₀ Reference
23h (N-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide) Reverse NCX 0.12 µM nih.gov

Studies on melanoma cells have also explored the pharmacological modulation of NCX. nih.gov Inhibitors like Bepridil and KB-R7943, which block both forward and reverse modes of NCX, were found to suppress melanoma cell growth by elevating intracellular calcium levels, inducing cell cycle arrest, and promoting apoptosis. nih.gov These findings highlight the potential of targeting NCX with nicotinamide-based compounds in different therapeutic areas. nih.gov

Coordination Chemistry with Metal Ions and Biological Relevance

The nicotinamide structure, containing both a pyridine nitrogen and an amide group, provides potential donor sites for coordinating with metal ions. tcarts.in The coordination chemistry of nicotinamide and its derivatives with various transition metals has been extensively studied, revealing a range of structural motifs and potential applications.

Nicotinamide typically acts as a monodentate ligand, coordinating through the pyridine nitrogen. tcarts.in However, in some cases, it can act as a bridging ligand, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). tcarts.in The resulting complexes exhibit diverse geometries, including octahedral and pentagonal bipyramidal structures. mdpi.comdergipark.org.tr

Table 4: Examples of Metal Complexes with Nicotinamide Derivatives

Metal Ion Ligand(s) Resulting Geometry Biological/Chemical Relevance Reference
Cd(II) Nicotinamide, Nitrate, Oxalate Distorted pentagonal bipyramid / Regular octahedron Potential antibacterial agents mdpi.com
Co(II), Ni(II), Cu(II), Zn(II) Nicotinamide, Acetylsalicylate Octahedral Potential anti-inflammatory or antibacterial agents dergipark.org.tr
Cu(II) N,N'-Diisopropylisonicotinamide Not specified Formation of Metal-Organic Frameworks (MOFs) tcarts.in
Mn(II), Co(II), Ni(II), Cu(II), Zn(II) Niacinamide Paramagnetic (except Zn) Basic coordination studies researchgate.net

The biological relevance of these metal complexes is an active area of research. Some complexes have shown enhanced biological activity compared to the free ligands. For example, cadmium(II) complexes with nicotinamide demonstrated significant antibacterial activity against Enterococcus faecalis and Escherichia coli. mdpi.com The formation of these complexes can modulate the electronic properties and stability of the ligand, which can be leveraged for applications in catalysis, materials science, and medicine. tcarts.in

Table of Mentioned Compounds

Structure Activity Relationship Sar Analysis of N 2 Aminoethyl Nicotinamide and Its Analogs

Correlation between Structural Modifications and Biological Activity Profiles

The biological activity of N-(2-Aminoethyl)nicotinamide analogs can be significantly altered by various structural modifications. The core nicotinamide (B372718) scaffold is a known pharmacophore that interacts with the NAD+ binding site of many enzymes. nih.govnih.gov Modifications to this core, as well as to the aminoethyl side chain, can lead to a wide range of biological effects, from enzyme inhibition to altered cellular uptake and distribution.

Key structural components that are often modified in SAR studies include:

The Pyridine (B92270) Ring: Substitutions on the pyridine ring can influence the electronic properties and steric bulk of the molecule, affecting its binding affinity to target proteins.

The Amide Linkage: The amide group is often crucial for forming hydrogen bonds with the target enzyme's active site. researchgate.net Restricting the rotation of this bond can enhance binding affinity. researchgate.net

The Aminoethyl Side Chain: The length, flexibility, and substitutions on this chain are critical for interacting with specific pockets within the target protein, thereby influencing potency and selectivity.

For instance, in the development of antifungal agents, novel 2-aminonicotinamide derivatives were designed based on the structures of known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis. nih.gov These studies revealed that specific substitutions on the nicotinamide scaffold and the side chain resulted in potent and broad-spectrum antifungal activity. nih.gov

Influence of Aminoethyl Chain Length and Substitutions on Target Binding and Efficacy

Chain Length: The length of the alkyl chain can determine whether the molecule fits optimally into the binding pocket of a target enzyme. An extended or shortened chain might lead to a loss of key interactions or introduce steric hindrance, thereby reducing activity. Studies on other molecules with aminoalkyl chains have shown a direct correlation between the chain length and biological activity, such as antimicrobial effects. researchgate.net

Substitutions: Introducing substituents on the aminoethyl chain can modulate the compound's lipophilicity, polarity, and ability to form additional interactions with the target. For example, adding bulky groups could enhance van der Waals interactions, while incorporating hydrogen bond donors or acceptors might lead to stronger binding. The number of amine groups on the chain has also been shown to influence antibacterial activity, with more amine groups leading to higher efficacy. researchgate.net

SAR Studies for Specific Enzymatic Inhibitors (e.g., PARP, Kinases, NNMT)

This compound and its analogs have been extensively studied as inhibitors of various enzymes, with SAR studies providing critical insights for the development of potent and selective inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Nicotinamide itself is a weak inhibitor of PARP enzymes, which are crucial for DNA repair. nih.govcrimsonpublishers.com SAR studies have been instrumental in developing highly potent PARP inhibitors for cancer therapy. nih.govresearchgate.net A key finding is that the carboxamide group of the nicotinamide scaffold is essential for forming strong hydrogen bonds within the PARP active site. researchgate.net Many potent PARP inhibitors feature a bicyclic system that locks the amide group into a favorable conformation for binding. researchgate.net Second-generation PARP inhibitors, such as isoquinolines and phthalazinones, have shown improved efficacy and target specificity. researchgate.net

Nicotinamide N-Methyltransferase (NNMT) Inhibitors: NNMT is an enzyme involved in metabolism and has been implicated in various diseases. nih.govnih.gov SAR studies have identified quinolinium-based compounds as promising NNMT inhibitors. nih.gov Docking studies have shown that these inhibitors bind to the nicotinamide-binding site of NNMT, and their potency is correlated with the specific interactions they form with the enzyme's active site residues. nih.govsigmaaldrich.com Systematic investigation of bisubstrate inhibitors has led to the development of highly potent and selective analogs. nih.gov

Kinase Inhibitors: While specific SAR data for this compound as a kinase inhibitor is less prevalent in the provided results, the general principles of kinase inhibitor design often involve targeting the ATP-binding site. Given the structural similarity of the nicotinamide moiety to the adenine (B156593) part of ATP, it is a plausible scaffold for developing kinase inhibitors.

Photophysical and Photochemical SAR of Labeled Nicotinamide Derivatives

Attaching photoactive groups, such as coumarins, to nicotinamide derivatives allows for the study of their biological interactions using fluorescence-based techniques. The photophysical and photochemical properties of these labeled compounds are highly dependent on their structure.

Studies on coumarin-labeled nicotinamide derivatives have shown that modifications to the coumarin (B35378) ring can significantly alter the absorption and emission wavelengths. nih.govacs.org For example, functionalization of the coumarin ring can lead to a red-shift in the maximum absorption wavelength, which is also influenced by the pH of the solution. nih.govacs.org The linker connecting the nicotinamide and the photoactive label is also critical; an amide linker was found to be photochemically stable, whereas an N-acyl carbamate (B1207046) linker allowed for the light-induced release of nicotinamide. researchgate.net These findings are crucial for designing photostable fluorescent probes or photolabile "caged" compounds for controlled release applications. nih.govacs.org

Impact of Stereochemistry on Biological Interactions

Stereochemistry can have a profound impact on the biological activity of a molecule, as stereoisomers can exhibit different binding affinities and efficacies due to the three-dimensional nature of biological targets. For this compound analogs, the introduction of chiral centers can lead to stereoisomers with distinct biological profiles.

For example, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the S-enantiomer of a 3-pyridyl ether derivative (ABT-089) showed cognition-enhancing properties with reduced peripheral side effects, highlighting the importance of stereochemistry for therapeutic efficacy and safety. While specific studies on the stereochemistry of this compound itself were not found in the provided search results, the principles of stereoselectivity are broadly applicable in drug design and are likely to be a significant factor in the activity of its chiral analogs.

Preclinical and in Vitro Research Models for N 2 Aminoethyl Nicotinamide

Cellular Assays for Anti-proliferative Effects in Cancer Cell Lines (e.g., HepG2, K562)

The anti-proliferative activities of N-(2-Aminoethyl)nicotinamide derivatives have been evaluated in several cancer cell lines. For instance, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been synthesized and tested for their in vitro anti-proliferative capabilities against the human liver cancer cell line HepG2. nih.gov One representative compound, 6b, demonstrated a half-maximal inhibitory concentration (IC50) of 11.3 μM and was shown to induce significant apoptosis in HepG2 cells. nih.gov These compounds also exhibited notable anti-proliferative effects against K562 cells, a line known for hyperactivity of certain kinases, with compound 6b showing an IC50 value of 4.5 μM. nih.gov

Further studies have explored other derivatives. Chromone derivatives, for example, were tested against a panel of cancer cell lines including HepG2 and K562. nih.gov Compound 15a from this series was particularly effective against the K562 cell line, with an IC50 value of 1.61 µM. nih.gov Similarly, new nicotinamide (B372718) derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. mdpi.com Compound 8 from this series showed strong cytotoxic activity against HepG2 cells with an IC50 value of 7.1 µM. mdpi.com

The anti-proliferative effects of nicotinamide, a related compound, have also been investigated. It has been shown to inhibit the proliferation of the K562 cell line with an IC50 value of 34.33 mM. researchgate.net

Table 1: Anti-proliferative Activity of this compound Derivatives and Related Compounds

Compound/DerivativeCell LineIC50 ValueReference
Compound 6b (N-(2-aminoethyl)piperidine-4-carboxamide derivative)HepG211.3 μM nih.gov
Compound 6b (N-(2-aminoethyl)piperidine-4-carboxamide derivative)K5624.5 μM nih.gov
Compound 15a (Chromone derivative)K5621.61 µM nih.gov
Compound 8 (Nicotinamide derivative)HepG27.1 µM mdpi.com
NicotinamideK56234.33 mM researchgate.net

In Vitro Studies on Nucleic Acid Integrity and Degradation Mechanisms

The interaction of this compound and related compounds with nucleic acids is a key area of investigation. Peptide nucleic acid (PNA), which incorporates an N-(2-aminoethyl)-glycine backbone, is a synthetic DNA mimic that can bind to DNA and RNA with high sequence specificity. nih.gov This binding can interfere with transcription and translation, highlighting a potential mechanism for gene-targeted therapies. nih.gov PNA is chemically stable and resistant to enzymatic degradation. nih.gov

Studies on nicotinamide, a precursor to NAD+, have shown its importance in maintaining genomic stability. nih.gov In vitro, nicotinamide can enhance the repair of DNA damage by serving as a precursor for NAD+, which is essential for the function of PARP-1, a key enzyme in DNA repair. nih.gov Depletion of NAD+ is linked to an increase in DNA strand breaks. nih.gov The addition of nicotinamide has been shown to prevent this depletion and stimulate DNA repair processes. nih.gov The structural integrity of nucleic acids is crucial for biological processes, and the environment, including the presence of ions and water, affects this stability. researchgate.net

Cellular and Molecular Investigations in Neurobiological Models

Mechanistic Insights into Myelin Production and Remyelination Processes (e.g., Organotypic Brain Slices)

Organotypic brain slice cultures serve as a valuable ex vivo model to study myelination and remyelination. ed.ac.ukfrontiersin.org These cultures largely preserve the complex cellular environment of the brain. ed.ac.uk Studies using these models have shown that nicotinamide (NAM), a related compound, can enhance both myelination and remyelination. nih.govnih.gov In organotypic brain slices treated with lysolecithin (LPC) to induce demyelination, NAM treatment promoted myelin production. nih.gov This was evidenced by increased co-localization of myelin basic protein (MBP), a myelin marker, and neurofilament 200 (NF200), an axonal marker. nih.gov The mechanism appears to involve the modulation of glial cells rather than a direct effect on the oligodendrocyte lineage. nih.gov

Oxidative Stress Responses in Neuronal and Glial Cell Cultures

Oxidative stress is a significant factor in neurodegenerative diseases. nih.gov The microglial nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase is a primary source of reactive oxygen species (ROS) in the brain. nih.gov In vitro studies using primary neuronal and glial cell cultures have been instrumental in understanding the cellular responses to oxidative stress. For instance, in models of oxygen-glucose deprivation (OGD), which mimics ischemic conditions, the administration of certain neuroprotective compounds can sustain neuronal survivability. xiahepublishing.com

Nicotinamide has been shown to ameliorate oxidative stress-mediated neuroinflammation and neurodegeneration. mdpi.com In a mouse model of Alzheimer's disease, NAM treatment reduced levels of malondialdehyde and 2,7-dichlorofluorescein, markers of oxidative stress. mdpi.com It also modulated inflammatory and apoptotic marker proteins. mdpi.com The neuroprotective effects of nicotinamide are linked to its role in maintaining cellular energy levels and inhibiting certain enzymes. worktribe.com

Studies in Animal Models of Neurological Conditions (Mechanistic Focus)

Animal models are crucial for investigating the in vivo effects of compounds on neurological conditions. In a mouse model of Alzheimer's disease, where neurodegeneration is induced by amyloid-beta injection, treatment with nicotinamide was found to reduce neuroinflammation and neuronal death by mitigating oxidative stress. mdpi.com This neuroprotective effect is associated with the regulation of inflammatory and apoptotic pathways. mdpi.com

In models of spinal cord injury, increasing NAD+ availability through precursors like nicotinamide has shown protective effects against neuronal damage and improved motor function recovery. nih.gov Taurine and its analogs have also demonstrated neuroprotective effects in various animal models of neurological disorders, including Parkinson's and Huntington's diseases, by attenuating inflammation and oxidative stress. nih.gov

In Vitro Assessments of Anti-fungal Activity and Cell Wall Targeting

The fungal cell wall is a prime target for antifungal therapies. plos.org Derivatives of nicotinamide have been investigated for their antifungal properties. A series of 2-aminonicotinamide derivatives were synthesized and showed potent in vitro activity against Candida albicans, including fluconazole-resistant strains. nih.gov Electron and laser confocal microscopy revealed that one of the most active compounds, 11g, targets the cell wall and reduces the content of glycosylphosphatidylinositol (GPI) anchors on the cell surface of C. albicans. nih.gov

Another study on nicotinamide derivatives identified a potent compound, 16g, with significant activity against various Candida species and Cryptococcus neoformans. nih.gov This compound's antifungal action was linked to its ability to disrupt the cell wall of C. albicans. nih.gov Nicotinamide itself has been shown to exhibit significant antifungal activity against C. albicans, including its biofilms, and this activity is also suggested to be mediated through effects on cell wall organization, specifically by increasing β-glucan exposure and chitin (B13524) content while decreasing mannan (B1593421) levels. frontiersin.org

Table 2: Antifungal Activity of Nicotinamide and its Derivatives

Compound/DerivativeFungal SpeciesMechanism of ActionReference
2-aminonicotinamide derivative (11g)Candida albicansTargets cell wall, decreases GPI anchor content nih.gov
Nicotinamide derivative (16g)Candida species, Cryptococcus neoformansDisrupts cell wall nih.gov
NicotinamideCandida albicansAffects cell wall organization (increases β-glucan and chitin, decreases mannan) frontiersin.org

No Preclinical or In Vitro Research Data Available for this compound in Addiction Pathway Studies

Following a comprehensive review of available scientific literature, no specific preclinical or in vitro research models were identified for the investigation of the molecular aspects of addiction pathways related to the chemical compound this compound. Consequently, the generation of a detailed article section on this topic, including research findings and data tables, is not possible at this time.

The focus of existing research on related compounds, such as nicotinamide, has explored potential roles in addiction, particularly concerning cocaine-seeking behavior and the modulation of NAD+ biosynthesis and sirtuin signaling pathways. researchgate.nete-century.us However, these findings are specific to nicotinamide and cannot be scientifically extrapolated to this compound without direct investigational evidence on the latter.

Further research is required to determine if this compound has any role in the molecular pathways of addiction and to establish relevant preclinical and in vitro models for its study.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatography is fundamental in the analysis of N-(2-Aminoethyl)nicotinamide and its related metabolites. By employing different stationary and mobile phases, these techniques enable the high-resolution separation of structurally similar compounds, which is essential for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinamide (B372718) and its derivatives due to its versatility and reliability. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating polar compounds like this compound from biological samples or reaction mixtures. nih.govptfarm.pl In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govptfarm.pl The separation mechanism is based on the differential partitioning of analytes between the two phases.

The method can be optimized for specific applications, such as quantifying the compound in the presence of its potential decomposition products or related metabolites. ptfarm.pl Detection is typically achieved using a UV detector, as the pyridine (B92270) ring in the nicotinamide structure exhibits strong absorbance at specific wavelengths, commonly around 260 nm. nih.govptfarm.pl

Table 1: Illustrative RP-HPLC Parameters for Analysis of Nicotinamide Analogs

Parameter Condition Source
Column Reversed-phase ODS C18 (250 mm × 4.6 mm, 10 µm) ptfarm.pl
Mobile Phase Methanol:Water (60:40, v/v) ptfarm.pl
Flow Rate 0.6 - 1.0 mL/min nih.govptfarm.pl
Detection UV at 254-261 nm nih.govptfarm.pl
Temperature Ambient ptfarm.pl

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the precise quantification of this compound and its metabolites, even at very low concentrations in complex biological matrices like plasma or tissue extracts. cam.ac.uknih.govwindows.net The chromatographic step separates the target analyte from other components, which then enters the mass spectrometer for ionization and detection. cam.ac.uk

Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analytes. cam.ac.ukwindows.net The triple quadrupole mass spectrometer operates in multiple reaction monitoring (MRM) mode, providing exceptional selectivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. windows.net This high degree of specificity minimizes interference from matrix components. windows.netresearchgate.net

Table 2: Typical LC-MS/MS Conditions for Nicotinamide-Related Compounds

Parameter Condition Source
Chromatography Reversed-Phase (e.g., C18 column) or HILIC nih.govmdpi.comnih.gov
Mobile Phase Water and Methanol/Acetonitrile with additives (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) nih.govnih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode cam.ac.ukwindows.net
MS Analyzer Triple Quadrupole nih.govwindows.net
Detection Mode Multiple Reaction Monitoring (MRM) windows.netmdpi.com

Micellar Electrokinetic Capillary Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that enables the separation of both neutral and charged molecules. nih.govwikipedia.org This makes it a highly flexible technique for analyzing mixtures containing this compound and its potential uncharged precursors or charged metabolites. nih.gov The principle of MEKC involves the addition of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.orgscispace.com

This results in the formation of micelles, which act as a "pseudo-stationary" phase. nih.govwikipedia.org Separation is achieved based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.gov The high resolving power of MEKC makes it particularly useful for separating compounds with very similar structures, such as isomers or related impurities. nih.gov Modifiers like cyclodextrins can be added to the buffer to further enhance selectivity. nih.govwikipedia.org

Table 3: General Principles and Components of MEKC Systems

Component Description Source
Capillary Fused silica (B1680970) capillary (e.g., 10-100 µm i.d.) ijpsonline.com
Buffer Aqueous buffer (e.g., phosphate (B84403) or borate) under alkaline conditions wikipedia.org
Surfactant (Pseudo-stationary Phase) Anionic (e.g., SDS) or cationic surfactants added above the CMC wikipedia.orgkapillarelektrophorese.com
Separation Principle Differential partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase nih.gov
Detection Typically UV-Vis, Laser-Induced Fluorescence, or Mass Spectrometry ijpsonline.com

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput, making it suitable for the quality control and analysis of pharmaceutical formulations containing nicotinamide analogs. nih.govajpaonline.com For the analysis of this compound and its structurally related compounds, reversed-phase HPTLC plates (e.g., silica gel RP-18) are often employed. nih.gov

This method allows for the simultaneous separation of multiple samples on a single plate. nih.gov A solvent system, typically a mixture like methanol and water, serves as the mobile phase. nih.gov After development, the separated spots are visualized under UV light and quantified using a densitometer. HPTLC is particularly effective for demonstrating the specificity of an analytical method by separating the main compound from its potential derivatives and impurities. nih.gov

Table 4: HPTLC Method for Nicotinamide (NAM) and Its Derivatives

Parameter Condition Source
Stationary Phase Silica gel 60 RP18WF254 plates nih.gov
Mobile Phase Methanol-Water (3:7, v/v) nih.gov
Detection Densitometric scanning at 200 nm nih.gov
Result Example (Rf values) NAM: 0.43; N,N-diethylnicotinamide: 0.18; Nicotinic acid: 0.68 nih.gov

Spectroscopic Approaches for Structural Elucidation and Interaction Analysis

Spectroscopic methods are indispensable for confirming the chemical identity of this compound and for studying its behavior in different chemical environments. These techniques provide detailed information about the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. omicsonline.org One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each atom in the molecule. omicsonline.org The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), signal integrations (relative number of protons), and splitting patterns (information about adjacent protons). ethernet.edu.et

For a complete structural assignment, two-dimensional (2D) NMR experiments are often necessary. Techniques like COSY (Correlated Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively. uts.edu.au Furthermore, NMR can be used to study molecular interactions and dynamic processes. For instance, changes in the chemical shifts of ¹⁵N-labeled nicotinamide have been used to monitor enzymatic conversions and probe pH-dependent effects. nih.gov

Table 5: Expected ¹H NMR Characteristics for this compound

Protons Expected Chemical Shift Range (ppm) Expected Multiplicity Notes
Pyridine Ring Protons ~8.5 - 9.6 Singlet, Doublet, Doublet of doublets The exact shifts depend on the position (2, 4, 5, 6). Protons adjacent to the ring nitrogen are typically the most downfield. researchgate.net
-CH₂- (adjacent to NH-C=O) ~3.4 - 3.7 Triplet or Quartet Splitting pattern depends on coupling to adjacent NH and CH₂ protons.
-CH₂- (adjacent to NH₂) ~2.8 - 3.1 Triplet or Quartet Typically more upfield than the other CH₂ group.
Amide Proton (-NH-C=O) ~7.5 - 8.5 Broad singlet or Triplet Chemical shift can be variable and may exchange with D₂O.
Amine Protons (-NH₂) ~1.5 - 3.0 Broad singlet Chemical shift is highly variable and protons readily exchange with D₂O.

UV-Visible and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of this compound are primarily determined by the nicotinamide chromophore. Spectroscopic analysis using UV-Visible and fluorescence techniques provides insights into the electronic transitions and emissive capabilities of the molecule.

Based on studies of nicotinamide and its derivatives, the UV-Visible absorption spectrum of this compound in an aqueous or alcoholic solvent is expected to exhibit characteristic absorption bands. Nicotinamide typically displays two main absorption maxima: one in the shorter wavelength UV region around 210 nm and another, less intense band, around 260-262 nm sielc.comorientjchem.orgnist.gov. These absorptions correspond to π → π* electronic transitions within the pyridine ring of the nicotinamide moiety. The N-(2-aminoethyl) substituent is not expected to significantly shift these absorption maxima as it is not in direct conjugation with the pyridine ring. The intensity of the absorption bands, however, may be influenced by the substituent.

The fluorescence characteristics of this compound are also dictated by the nicotinamide core. In its oxidized form, as in this compound, the nicotinamide moiety is generally considered to have negligible to very weak fluorescence unam.mx. The reduced form of nicotinamide adenine (B156593) dinucleotide (NADH), by contrast, is known for its emissive properties unam.mxnih.gov. While the oxidized nicotinamide ring itself is not strongly fluorescent, modifications to the molecule can introduce fluorescence. For instance, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide (NAD+), where the adenine moiety is modified, results in fluorescent compounds nih.govpnas.org. It is therefore unlikely that this compound would be strongly fluorescent on its own, but it could potentially be used as a non-fluorescent precursor for the synthesis of fluorescent probes.

Table 1: Expected UV-Visible Absorption Maxima for this compound Based on Nicotinamide Data

CompoundAbsorption Maximum 1 (λmax, nm)Absorption Maximum 2 (λmax, nm)Solvent
Nicotinamide~210~260-262Acidic Mobile Phase/Ethanol
This compound (Predicted)~210~260-262Aqueous/Alcoholic

Electrochemical Techniques for Mechanistic and Corrosion Inhibition Studies

Electrochemical methods are pivotal in understanding the redox behavior of this compound and its potential application as a corrosion inhibitor. The electrochemical characteristics are primarily associated with the nicotinamide group, which can undergo reduction reactions.

Studies on nicotinamide and its derivatives have elucidated their electrochemical behavior. The reduction of the nicotinamide moiety typically involves the uptake of electrons, and the process can be influenced by the pH of the medium umich.edu. The presence of the N-(2-aminoethyl) side chain can affect the reduction potential and the kinetics of the electron transfer process due to its electronic and steric effects.

A significant application of N-substituted nicotinamide derivatives is in the field of corrosion inhibition. Research has demonstrated that nicotinamide and its derivatives can act as effective corrosion inhibitors for various metals, such as aluminum and copper, in acidic environments nih.govresearchgate.netresearchgate.net. The inhibition mechanism is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosion process mdpi.com.

The effectiveness of these compounds as corrosion inhibitors is largely due to the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the pyridine ring in their molecular structure researchgate.net. These features facilitate the adsorption of the molecule onto the metal surface. For this compound, the presence of the additional amino group in the ethylamine (B1201723) side chain could further enhance its adsorption capacity and, consequently, its corrosion inhibition efficiency. Studies on N-alkyl-nicotinamide bromide have shown that it acts as a mixed-type inhibitor for copper corrosion, with its efficiency increasing with concentration nih.gov. It is plausible that this compound would exhibit similar behavior, functioning as a mixed-type inhibitor by adsorbing onto the metal surface and hindering both anodic and cathodic reactions.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies can reveal whether an inhibitor is anodic, cathodic, or mixed-type, while EIS provides information about the resistance of the protective layer formed on the metal surface.

Table 2: Potential Corrosion Inhibition Properties of this compound Based on Analogous Compounds

CompoundMetalEnvironmentInhibition TypeKey Structural Features for Inhibition
NicotinamideAluminum0.5 M HClMixedPyridine ring (π-electrons), N and O heteroatoms
N-decyl-nicotinamide bromideCopperAcidic SulfateMixedPyridine ring, N and O heteroatoms, alkyl chain
This compound (Predicted)Various MetalsAcidicMixedPyridine ring, N and O heteroatoms, amino group

Computational and Theoretical Chemistry Approaches

Molecular Docking and Binding Affinity Predictions for Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-(2-Aminoethyl)nicotinamide) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and predicting the strength of the interaction.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. Studies on related nicotinamide (B372718) derivatives have identified several key protein targets in cancer therapy and metabolic regulation, which could be plausible targets for this compound. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) polymerase (PARP), and Nicotinamide N-Methyltransferase (NNMT). tandfonline.commdpi.comnih.gov

Molecular docking simulations for this compound against these targets would predict its binding mode and affinity. For example, docking against the ATP-binding site of VEGFR-2 could reveal key hydrogen bonds and hydrophobic interactions, similar to those observed for other nicotinamide-based inhibitors. nih.govresearchgate.netsemanticscholar.org The nicotinamide core is known to mimic the nicotinamide portion of NAD+, allowing it to interact with the NI site in PARP enzymes through hydrogen bonds and π-π stacking interactions. mdpi.com

Binding affinity is often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), which provides a more refined estimation of the binding free energy. nih.govbohrium.com

Table 1: Illustrative Molecular Docking and Binding Affinity Predictions for this compound This table presents hypothetical data for illustrative purposes based on common findings for related compounds.

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Calculated Binding Free Energy (MM-GBSA, kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-2 (2OH4)-7.8-40.5Cys919, Asp1046, Glu885
PARP-1 (7KK4)-6.9-35.2Gly227, Tyr246, Ser247
NNMT (5U6J)-6.2-31.8Tyr20, Met164, Gly168

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., TD-DFT, NBO)

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity. nih.gov Methods like Density Functional Theory (DFT) are employed to determine the electronic ground state, while Time-Dependent DFT (TD-DFT) is used to study excited states and predict electronic absorption spectra. researchgate.net

For this compound, DFT calculations can optimize its 3D geometry and compute fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. nih.gov NBO analysis can identify key donor-acceptor interactions within the this compound molecule, quantifying their stabilization energies. This information helps explain the molecule's conformational preferences and the nature of its chemical bonds. nih.govnih.gov

Table 2: Illustrative Quantum Chemical Calculation Results for this compound This table presents hypothetical data for illustrative purposes.

ParameterCalculated ValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability and low chemical reactivity.
Major NBO InteractionLP(Namide) → π*(C=O)Describes electron delocalization from the lone pair of the amide nitrogen to the carbonyl anti-bonding orbital, indicating resonance stabilization.

Molecular Dynamics Simulations for Compound-Target Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations are essential for validating docking poses and assessing the stability of the compound-target complex under physiological conditions. nih.govnih.gov

Starting from the best-docked pose, the protein-ligand complex is placed in a simulated environment (typically a box of water molecules with ions) and the system's evolution is simulated for a period ranging from nanoseconds to microseconds. researchgate.net Analysis of the MD trajectory can reveal:

Stability of the complex: Root Mean Square Deviation (RMSD) is monitored to see if the ligand remains stably bound in the active site. mdpi.com

Flexibility and Conformational Changes: Root Mean Square Fluctuation (RMSF) analysis identifies flexible regions of the protein and ligand.

Solvent Accessibility: The Solvent Accessible Surface Area (SASA) can indicate whether the compound remains buried within the binding pocket or becomes exposed to the solvent. mdpi.com

Interaction Persistence: The persistence of key hydrogen bonds and other interactions identified in docking can be tracked throughout the simulation. mdpi.com

These simulations provide a more realistic and robust assessment of the binding interaction than static docking alone. nih.gov

Table 3: Illustrative Summary of a 100 ns MD Simulation for the this compound-VEGFR-2 Complex This table presents hypothetical data for illustrative purposes.

Analysis MetricAverage ValueInterpretation
Ligand RMSD1.5 ÅLow fluctuation indicates stable binding of the ligand within the active site.
Protein Backbone RMSD2.1 ÅIndicates the overall protein structure remains stable during the simulation.
Average SASA of Ligand35 ŲA low value suggests the ligand remains well-buried in the binding pocket.
Key H-Bond Occupancy (e.g., with Asp1046)> 85%The hydrogen bond is stable and maintained throughout most of the simulation.

In Silico Screening and Predictive Modeling for Novel this compound Derivatives

In silico screening and predictive modeling are used to design and evaluate novel compounds computationally before undertaking costly and time-consuming chemical synthesis. nih.govmdpi.com Starting with a lead compound like this compound, these methods can explore a vast chemical space to identify derivatives with potentially improved activity, selectivity, or pharmacokinetic properties.

One common approach is pharmacophore modeling . nih.govdovepress.com A pharmacophore is an abstract 3D representation of the essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific target. researchgate.net A pharmacophore model can be generated based on the binding mode of this compound in its target's active site. This model is then used as a 3D query to screen large virtual libraries of compounds, identifying those that match the required features. nih.gov

The hits from this virtual screening can then be docked into the target protein and prioritized for synthesis and biological testing. This structure-based drug design approach accelerates the discovery of new and more potent analogs. mdpi.com

Table 4: Illustrative Pharmacophore-Based Virtual Screening for this compound Derivatives This table presents hypothetical data for illustrative purposes.

Derivative IDModification on Parent CompoundPharmacophore Fit ScorePredicted Binding Affinity (kcal/mol)Priority for Synthesis
AEN-ParentN/A (this compound)0.92-7.8Reference
AEN-D01Addition of a chloro group to pyridine (B92270) ring0.95-8.5High
AEN-D02Methylation of the terminal amine0.88-7.5Medium
AEN-D03Replacement of ethyl linker with propyl0.75-6.9Low

Emerging Research Frontiers and Conceptual Applications

Biotechnological Applications in Biocatalysis and Enzyme Engineering

The core structure of N-(2-Aminoethyl)nicotinamide, featuring a nicotinamide (B372718) head group, positions it as a molecule of interest in the field of biocatalysis and enzyme engineering. Nicotinamide adenine (B156593) dinucleotide (NAD+) and its phosphate (B84403) derivative (NADP+) are essential cofactors for a vast number of oxidoreductase enzymes, which are widely used in the synthesis of valuable chemicals, including chiral alcohols and amines. However, the high cost of these natural cofactors necessitates the development of recycling systems or the use of more stable and cost-effective synthetic analogs.

Synthetic nicotinamide cofactor analogs, also known as mimetics (mNADs), are being explored as alternatives to natural cofactors. These mimics retain the essential nicotinamide moiety responsible for hydride transfer in redox reactions. The structure of this compound, with its reactive amino group, makes it a candidate for incorporation into larger, more complex cofactor mimetics. For instance, the Bückmann group demonstrated the installation of 2-aminoethyl substituents at the N6-position of the adenine ring of NAD+, highlighting the utility of the aminoethyl group in modifying natural cofactors.

The development of "noncanonical" cofactor systems is a significant area of enzyme engineering. This involves redesigning enzymes to utilize synthetic cofactors instead of their natural counterparts. Such engineered enzyme-cofactor pairs can operate orthogonally to native metabolic pathways, offering greater control over biocatalytic processes. While direct studies involving this compound as a cofactor analog are not yet prevalent, its structure provides a foundational piece for the design of novel mNADs. The amino group offers a convenient point of attachment for further chemical modification, allowing for the tuning of the analog's electronic properties, stability, and solubility to better suit specific enzymatic reactions.

Cofactor TypeKey FeaturesPotential Role of this compound Moiety
Natural Cofactors (NAD+/NADP+) Essential for numerous oxidoreductases, but costly.Not directly applicable.
Cofactor Analogs (mNADs) Synthetic mimics designed for improved stability and cost-effectiveness.The nicotinamide core is a fundamental component.
Immobilized Cofactors Covalently attached to supports for enhanced reusability.The aminoethyl group could serve as a linker for immobilization.
Noncanonical Cofactors Designed to work with specifically engineered enzymes.The structure can be a building block for novel cofactor designs.

Drug Discovery Scaffolds for Novel Therapeutic Modalities (Pre-clinical Concept)

The nicotinamide scaffold is a well-established pharmacophore in drug discovery, appearing in a wide range of therapeutic agents. Nicotinamide itself is known to be a precursor to NAD+, a critical molecule in cellular metabolism and signaling. Derivatives of nicotinamide have been investigated for their potential as inhibitors of various enzymes and as agents for treating a spectrum of diseases.

Conceptually, this compound can serve as a versatile scaffold for the development of new therapeutic modalities. The nicotinamide core can interact with the nicotinamide-binding sites of enzymes, while the aminoethyl side chain provides a vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Research into structurally related compounds provides a strong rationale for the potential of this compound as a drug discovery scaffold. For instance, a study on N-(2-aminoethyl)piperidine-4-carboxamide, a molecule with a similar aminoethyl-amide linkage, identified it as a potential scaffold for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are implicated in cancer. Furthermore, various nicotinamide derivatives have been synthesized and evaluated for their fungicidal activity, demonstrating the utility of this chemical class in developing anti-infective agents. The synthesis of novel nicotinamides has also been explored for their antimicrobial properties against clinically relevant bacterial and fungal strains.

The development of drugs often involves the creation of libraries of compounds based on a common scaffold. The primary amine of this compound is a readily functionalizable group, allowing for the attachment of a wide variety of chemical moieties through amide bond formation or other coupling reactions. This facilitates the rapid generation of diverse compound libraries for high-throughput screening to identify hits against new therapeutic targets.

Therapeutic AreaExample of Nicotinamide-Based ApproachConceptual Role of this compound
Oncology Inhibition of kinases such as VEGFR-2, ERK-2, and Abl-1 with nicotinamide-containing scaffolds.Serve as a foundational structure for the synthesis of novel kinase inhibitors.
Infectious Diseases Development of nicotinamide derivatives with fungicidal and antibacterial activity.Act as a starting point for the design of new anti-infective agents.
Metabolic Diseases NAD+ precursors for managing age-related metabolic decline.While not a direct precursor, its derivatives could modulate NAD+ metabolism.
Inflammatory Diseases Nicotinamide has shown anti-inflammatory properties.Derivatives could be designed to have enhanced anti-inflammatory effects.

Materials Science and Biosensor Development Incorporating Nicotinamide Analogs

In the realm of materials science and biosensor technology, there is a growing interest in the development of functionalized materials for the sensitive and selective detection of biologically important molecules. Nicotinamide adenine dinucleotide (NADH), the reduced form of NAD+, is a key indicator of cellular redox state and metabolic activity. Consequently, the development of biosensors capable of accurately measuring NADH levels is of significant interest.

While direct applications of this compound in this area are still conceptual, its chemical structure suggests potential roles in the functionalization of sensor materials. The amino group can be used to covalently attach the molecule to the surface of various transducer materials, such as carbon nanotubes, graphene, or metal oxides, which are commonly used in the fabrication of electrochemical biosensors. By immobilizing a nicotinamide analog on a sensor surface, it may be possible to create a recognition layer that specifically interacts with enzymes or other biomolecules that bind nicotinamide-containing cofactors.

Furthermore, the development of semisynthetic fluorescent biosensors for quantifying NAD+ and NADPH/NADP+ ratios in living cells has been reported. These sensors often rely on controlling the spatial proximity of two fluorophores through the binding of the nicotinamide cofactor to a protein component. This compound could potentially be used to functionalize synthetic fluorophores, which could then be incorporated into such biosensor designs. The integration of functionalized nanomaterials with bioelectronic interfaces is a rapidly advancing field, and nicotinamide analogs could play a role in creating novel bio-recognition elements.

Biosensor ComponentMaterial/TechnologyPotential Role of this compound
Transducer Material Carbon nanotubes, graphene, metal oxides.Functionalization of the material surface via the aminoethyl group.
Recognition Layer Immobilized enzymes or antibodies.As a ligand for affinity-based sensing of nicotinamide-binding proteins.
Signaling Moiety Fluorescent dyes.Covalent attachment to fluorophores for use in FRET-based sensors.
Electrocatalytic Surface Modified electrodes for NADH detection.As a component of a redox-active monolayer on an electrode surface.

Future Research Directions in Synthetic Methodology and Mechanistic Biology

The future exploration of this compound's potential applications is intrinsically linked to the development of efficient synthetic methodologies and a deeper understanding of its mechanistic biology.

Synthetic Methodology: The synthesis of nicotinamide derivatives is an active area of research. Current methods for amide bond formation often involve the use of coupling agents. Future research could focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives. Biocatalytic approaches, using enzymes such as lipases or amidases, offer a green alternative to traditional chemical synthesis. The development of continuous-flow microreactor systems for the enzymatic synthesis of nicotinamide derivatives has shown promise in reducing reaction times and improving yields. Additionally, novel methods for the synthesis of saturated heterocycles, which are common motifs in drug molecules, could be adapted for the cyclization of this compound derivatives to create structurally complex and diverse chemical libraries.

Mechanistic Biology: A key area for future investigation is the interaction of this compound and its derivatives with biological systems. Mechanistic studies are needed to understand how these compounds are metabolized and to identify their molecular targets. For example, understanding the mechanism by which nicotinamide itself exerts its anti-inflammatory effects, such as by inhibiting MAPK and NF-κB signaling pathways, could guide the design of more potent derivatives.

Furthermore, research into the role of NAD+ as a building block in natural product biosynthesis opens up new avenues for exploring the enzymatic modification of nicotinamide-containing molecules. It is conceivable that enzymes could be discovered or engineered to utilize this compound as a substrate for the synthesis of novel bioactive compounds. The genetic encoding of noncanonical amino acids with nicotinamide side chains into proteins is another exciting frontier that could enable the creation of novel redox-active proteins with tailored functions.

Future research should also focus on elucidating the structure-activity relationships of this compound derivatives. By systematically modifying the structure of the molecule and assessing the impact on its biological activity, it will be possible to design compounds with optimized properties for specific applications in biocatalysis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Aminoethyl)nicotinamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling nicotinoyl chloride with 1,2-diaminoethane under controlled pH (8–9) using Schotten-Baumann conditions. Catalysts like 4-dimethylaminopyridine (DMAP) and coupling agents such as DCC improve yields by activating the carboxyl group . Optimization requires monitoring reaction temperature (0–5°C for exothermic steps) and purification via column chromatography (silica gel, methanol/dichloromethane eluent). Purity can be validated using HPLC with UV detection at 260 nm .

Q. How can the thermal stability and decomposition profile of this compound be characterized?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, TGA under nitrogen at 10°C/min up to 500°C reveals decomposition onset (~300°C), while DSC identifies endothermic/exothermic phase transitions. Comparative studies with structurally similar amides (e.g., N-(2-aminoethyl)-oleamide) show single-stage decomposition patterns, suggesting similar backbone stability .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the aminoethyl side chain and nicotinamide core. Deuterated DMSO resolves exchangeable protons (e.g., NH2_2).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at 194.23 m/z for C10_{10}H14_{14}N2_2O2_2) .

Advanced Research Questions

Q. How can molecular docking and hybrid stability studies be designed to evaluate this compound's interaction with nucleic acids?

  • Methodological Answer : Computational models (e.g., AutoDock Vina) predict binding affinity to DNA/RNA by simulating interactions with phosphate backbones and nucleobases. Experimentally, UV-Vis melting curves and circular dichroism (CD) quantify hybridization stability. For example, polyamide-nucleic acid hybrids (PNAs) show high Tm values due to uncharged backbones, a principle applicable to this compound derivatives .

Q. What experimental strategies resolve contradictions in reported biological activities of nicotinamide derivatives?

  • Methodological Answer : Discrepancies (e.g., variable enzyme inhibition) may arise from assay conditions (pH, ionic strength) or impurity profiles. Systematic studies should:

  • Standardize assays (e.g., fixed NAD+^+ concentrations for sirtuin inhibition).
  • Use orthogonal purity checks (HPLC, elemental analysis).
  • Compare results with structurally validated controls (e.g., N-(2-hydroxyethyl)nicotinamide) .

Q. How can this compound be integrated into hybrid materials for drug delivery?

  • Methodological Answer : The aminoethyl group enables conjugation with polymers (e.g., PEG) or nanoparticles via EDC/NHS chemistry. For example:

  • Liposomes : Incorporate into lipid bilayers to enhance cellular uptake.
  • Hydrogels : Crosslink with acrylates for sustained release.
  • Validate release kinetics using dialysis membranes and LC-MS quantification .

Q. What in vitro models are suitable for assessing neuroprotective or anti-inflammatory effects?

  • Methodological Answer :

  • Neuroprotection : Primary cortical neurons exposed to glutamate/OXPHOS inhibitors; measure viability via MTT assay and ROS via DCFH-DA fluorescence.
  • Anti-inflammation : Microglial BV-2 cells stimulated with LPS; quantify TNF-α/IL-6 via ELISA.
  • Compare with reference compounds (e.g., N-acetyl norfentanyl for receptor modulation) .

Data Analysis and Contradiction Management

Q. How should researchers address variability in thermal decomposition data across studies?

  • Methodological Answer : Variability often stems from heating rates, sample mass, or instrument calibration. Mitigation strategies:

  • Cross-validate with standardized reference materials (e.g., indium for DSC calibration).
  • Replicate experiments under inert (N2_2) vs. oxidative (air) atmospheres.
  • Use Kissinger analysis to calculate activation energy (Ea_a) for decomposition .

Q. What statistical approaches are recommended for interpreting dose-response inconsistencies in biological assays?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model EC50_{50}/IC50_{50} values. Use ANOVA with post-hoc tests (Tukey’s) to compare treatments. Outliers should be scrutinized for assay interference (e.g., compound aggregation detected via dynamic light scattering) .

Methodological Resources

  • Synthetic Protocols : Schotten-Baumann acylation .
  • Thermal Analysis : TGA-DSC parameters from oil-gel studies .
  • Computational Tools : AutoDock for nucleic acid interactions .
  • Biological Assays : Neuroinflammatory models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.